Propranolol glucuronide (PG) is a major metabolite of the beta-adrenergic blocking agent propranolol. [, , , ] It is formed through the process of glucuronidation, a major detoxification pathway in the liver, where a glucuronic acid molecule is attached to propranolol, primarily by the enzyme UDP-glucuronosyltransferase. [, , , ] In scientific research, PG serves as a valuable tool for investigating the metabolism and pharmacokinetics of propranolol, particularly its stereoselectivity. [, , , , , , , , , , , , , , , , ]
Numerous studies employ PG to investigate the stereoselective metabolism of propranolol. [, , , , , , , , , , ] These studies analyze the differential formation and elimination rates of R-(+)-PG and S-(-)-PG, providing insights into the enantiomeric preference of enzymes involved in propranolol metabolism.
Research utilizes PG levels to understand how other drugs, like diltiazem and cimetidine, affect propranolol metabolism. [, ] Alterations in PG concentrations help elucidate the inhibitory or inductive effects of co-administered drugs on propranolol's metabolic pathways.
Studies utilize PG to examine the influence of physiological factors, such as aging and pregnancy, on propranolol's metabolic profile. [, , , , ] Analyzing changes in PG levels helps researchers understand how these factors affect drug clearance and potential implications for dosage adjustments.
Research uses PG as a marker for the extent of propranolol metabolism and to investigate its pharmacokinetics, including absorption, distribution, metabolism, and excretion. [, , , , , , , , ] This information is crucial for optimizing drug therapy and understanding interindividual variability in response to propranolol.
PG serves as a substrate for studying the activity and specificity of efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP). [] These transporters play a crucial role in drug disposition and elimination. Understanding their interactions with PG provides insights into drug excretion mechanisms and potential drug-drug interactions.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0